molecular formula C18H22N2O3S B7629035 (4-Ethylsulfonylpiperidin-1-yl)-(4-pyrrol-1-ylphenyl)methanone

(4-Ethylsulfonylpiperidin-1-yl)-(4-pyrrol-1-ylphenyl)methanone

Cat. No.: B7629035
M. Wt: 346.4 g/mol
InChI Key: MPEAOHGGRUKCKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethylsulfonylpiperidin-1-yl)-(4-pyrrol-1-ylphenyl)methanone, also known as EPMP, is a novel psychoactive substance that belongs to the class of synthetic cathinones. EPMP has gained significant attention in the scientific community due to its potential application in medical research.

Mechanism of Action

(4-Ethylsulfonylpiperidin-1-yl)-(4-pyrrol-1-ylphenyl)methanone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This results in an increase in the concentration of these neurotransmitters in the brain, leading to feelings of euphoria, increased energy, and decreased appetite. This compound also acts as a psychostimulant, increasing alertness and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to increase heart rate, blood pressure, and body temperature. This compound also increases the release of dopamine, norepinephrine, and serotonin in the brain, leading to increased euphoria and energy.

Advantages and Limitations for Lab Experiments

(4-Ethylsulfonylpiperidin-1-yl)-(4-pyrrol-1-ylphenyl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects on neurotransmitter systems are well understood. However, this compound has limitations, including its potential for abuse and the lack of long-term studies on its effects.

Future Directions

There are several future directions for research on (4-Ethylsulfonylpiperidin-1-yl)-(4-pyrrol-1-ylphenyl)methanone. One area of interest is the potential use of this compound as a treatment for neurological disorders, such as Parkinson's disease. Another area of interest is the development of new synthetic cathinones with improved therapeutic potential and reduced potential for abuse. Additionally, further research is needed to understand the long-term effects of this compound on the brain and body.
In conclusion, this compound is a novel psychoactive substance that has potential applications in medical research. Its effects on neurotransmitter systems are well understood, and its synthesis is relatively simple. However, its potential for abuse and lack of long-term studies on its effects are limitations. Future research on this compound should focus on its potential as a treatment for neurological disorders and the development of new synthetic cathinones with improved therapeutic potential.

Synthesis Methods

The synthesis of (4-Ethylsulfonylpiperidin-1-yl)-(4-pyrrol-1-ylphenyl)methanone involves the reaction between 4-pyrrol-1-ylphenylmethanone and 4-ethylsulfonylpiperidine in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

(4-Ethylsulfonylpiperidin-1-yl)-(4-pyrrol-1-ylphenyl)methanone has shown potential in medical research as a tool for studying the effects of synthetic cathinones on the brain. This compound has been used in animal studies to investigate its effects on neurotransmitter systems, such as dopamine, serotonin, and norepinephrine. This compound has also been used to study the neurotoxicity of synthetic cathinones and their potential as a treatment for neurological disorders.

Properties

IUPAC Name

(4-ethylsulfonylpiperidin-1-yl)-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-2-24(22,23)17-9-13-20(14-10-17)18(21)15-5-7-16(8-6-15)19-11-3-4-12-19/h3-8,11-12,17H,2,9-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEAOHGGRUKCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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